2-[(quinolin-3-yl)carbamoyl]benzoic acid
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Overview
Description
“2-[(quinolin-3-yl)carbamoyl]benzoic acid” is a chemical compound with the molecular formula C17H12N2O3 . It is used in various applications in the field of pharmaceutical chemistry .
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives, which include “this compound”, involves the use of phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline . The synthesized compounds are characterized by spectral analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods. Density functional theory at the B3LYP levels was performed using Gaussian 03 (W). The frontier molecular energies, electronic chemical potential, chemical hardness, chemical softness, and global electrophilicity indices have been calculated at DFT/B3LYP/6-31G (d,p) level of theory .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives, including “this compound”, exhibit a wide range of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in various databases. For example, PubChem provides information on its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .Properties
IUPAC Name |
2-(quinolin-3-ylcarbamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16(13-6-2-3-7-14(13)17(21)22)19-12-9-11-5-1-4-8-15(11)18-10-12/h1-10H,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIWNRYLPPMADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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